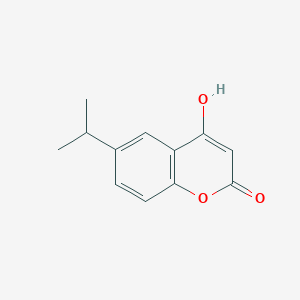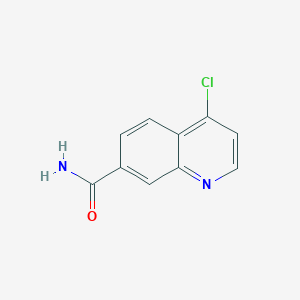![molecular formula C9H7F3O2 B15069086 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone is a chemical compound characterized by the presence of a hydroxy group, a trifluoromethyl group, and an ethanone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone typically involves several steps:
Synthetic Routes: The compound can be synthesized through the Friedel-Crafts acylation of 3-hydroxy-5-trifluoromethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at a low to moderate range to control the reaction rate and yield.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions: Reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents, under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl compounds, and various intermediates useful in further chemical synthesis.
Applications De Recherche Scientifique
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism by which 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and signal transduction.
Effects: The compound’s effects are mediated through its ability to alter the function of its molecular targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-hydroxy-5-trifluoromethylphenylboronic acid and 3-hydroxy-5-trifluoromethylphenylurea share structural similarities.
Uniqueness: The presence of the ethanone moiety in 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone distinguishes it from these similar compounds, imparting unique chemical properties and reactivity.
Applications: While similar compounds may have overlapping applications, the specific structure of 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone allows for distinct uses in synthesis and research.
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
1-[3-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-4,14H,1H3 |
Clé InChI |
FFXMONMLVYRMBE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


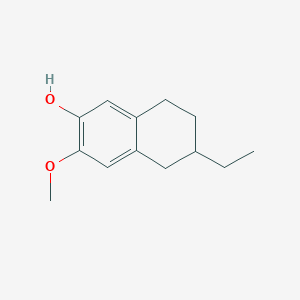


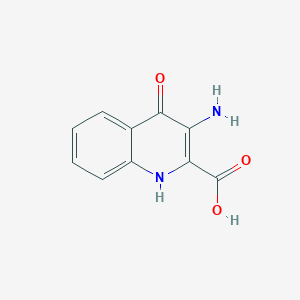
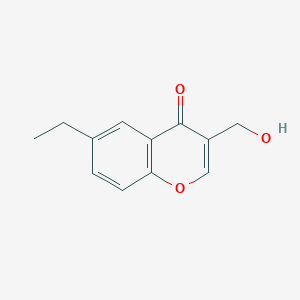

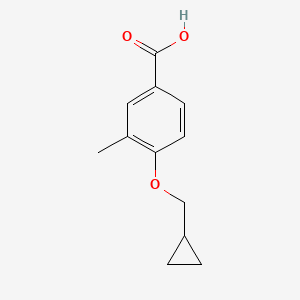
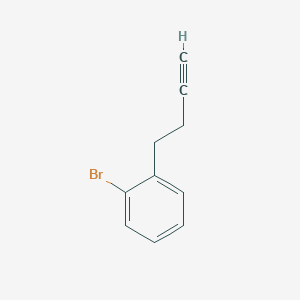
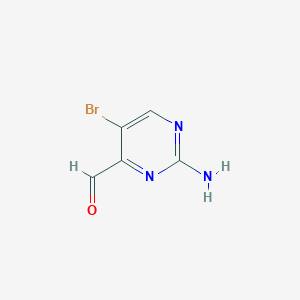
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
